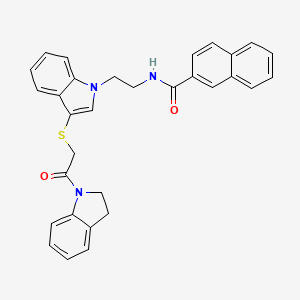

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex heterocyclic compound featuring:

- An indole core substituted at the 3-position with a thioether-linked 2-oxoethyl group.

- A 2-oxoindoline moiety attached via the thioether bridge.

- An ethyl spacer connecting the indole to a 2-naphthamide terminal group. This structure integrates motifs associated with bioactive molecules, including indole-based anticancer agents and thioether-containing derivatives known for modulating pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N3O2S/c35-30(34-17-15-23-8-3-5-11-27(23)34)21-37-29-20-33(28-12-6-4-10-26(28)29)18-16-32-31(36)25-14-13-22-7-1-2-9-24(22)19-25/h1-14,19-20H,15-18,21H2,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWTYCKNIQLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound, also known as N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, by binding to them. This binding affinity can lead to changes in the receptor’s activity, potentially modulating the transmission of signals in the nervous system.

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells. In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate.

Result of Action

The compound’s action results in a significant reduction in the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells. This suggests that the compound may have anti-inflammatory effects. Moreover, it can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in middle cerebral artery occlusion (MCAO) rat model, indicating its potential as a neuroprotective agent.

Biological Activity

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, often referred to as a novel indole derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C28H27N3O2S

- Molecular Weight : 469.6 g/mol

- Purity : Typically around 95%

The primary biological activity of this compound is attributed to its interaction with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This interaction is crucial for neuroprotection, particularly in conditions such as ischemic stroke. The compound exhibits neuroprotective effects comparable to established neuroprotective agents like ifenprodil, indicating its potential utility in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide significantly protects neuronal cells from oxidative stress. For instance, it has been shown to reduce H2O2-induced cell death in RAW 264.7 macrophage cells, highlighting its potential as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Activity

While the primary focus has been on neuroprotection, preliminary studies suggest that indole derivatives can exhibit antimicrobial properties. A related study synthesized various indole derivatives and evaluated their antibacterial and antifungal activities against several pathogens. The results indicated that specific structural modifications could enhance antimicrobial efficacy, suggesting a broader application for compounds like N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide.

Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Demonstrated significant protective effects against oxidative stress in neuronal cells (RAW 264.7). |

| Antimicrobial Evaluation | Related indole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting potential for further exploration in this area. |

| Molecular Docking Studies | Indicated strong binding affinity to NMDA receptors, supporting its role as a neuroprotective agent. |

Case Study 1: Neuroprotective Efficacy

In a controlled laboratory setting, the compound was tested for its ability to mitigate neuronal damage induced by oxidative stress. The results showed that treatment with N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide significantly decreased cell death rates compared to untreated controls.

Case Study 2: Antimicrobial Potential

Another study synthesized various indole derivatives, including those structurally similar to N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide). These compounds were tested against a range of bacterial strains, revealing varying degrees of antimicrobial activity, which warrants further investigation into their potential applications in treating infections.

Comparison with Similar Compounds

Indole/Indoline Derivatives

Compound M ():

- Structure: N-[2-(naphthalene-1-ylamino)-ethyl]-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide.

- Similarities : Shares the indole/indoline core and naphthamide group linked via an ethyl chain.

- Differences : Replaces the thioether bridge with a conjugated ketone group (2-oxo-1,2-dihydro-indol-3-ylidene). This may reduce metabolic stability compared to the target compound’s thioether linkage.

- Activity : 2-Oxoindoline derivatives in this class exhibit anticancer activity, suggesting the naphthamide group enhances target affinity .

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ():

- Structure : Features an indole-ethyl backbone but substitutes the naphthamide with a fluoro-biphenyl group.

Thioether-Containing Analogs

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides ():

- Structure : Incorporates a thioether-linked 1,3,4-oxadiazole ring and indole moiety.

- Comparison : The target compound’s thioether connects to 2-oxoindoline instead of oxadiazole, which may influence hydrogen-bonding interactions.

- Activity : These analogs showed in vitro anticancer activity (IC₅₀ = 0.8–12.5 µM), highlighting the role of thioethers in enhancing cytotoxicity .

2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide ():

- Structure : Benzamide derivative with a methyl-oxadiazole-thioether side chain.

- Divergence : The target compound’s naphthamide group may offer better π-π stacking in receptor binding compared to benzamide.

- Therapeutic Relevance : Such compounds are patented for cancer and viral infections, underscoring the versatility of thioether motifs .

Naphthamide/Benzamide Derivatives

HIP-1 ():

- Structure : N-[(2-Oxo-1,2-dihydro-indol-3-ylidene)-acetyl]-substituted derivatives.

- Comparison : Lacks the ethyl-thioether-indoline chain but retains the naphthamide/benzamide terminus.

- Implication : The absence of the thioether-indoline unit in HIP-1 may reduce steric hindrance, favoring different binding modes .

N-Substituted Isoindole-1,3-dione Derivatives ():

- Structure : Includes phthalimide-based amides (e.g., N-(1,3-dioxoisoindolin-2-yl)-carboxamides).

- Synthetic Comparison : Synthesized via hydrazide-phthalic anhydride condensation, a route distinct from the target compound’s likely thioether-forming steps (e.g., nucleophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.